molecular formula C23H21ClN2O5 B309377 N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No. B309377
M. Wt: 440.9 g/mol
InChI Key: RAAURBKSKIIFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTB belongs to the family of benzamides and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation, such as DNA topoisomerase II and cyclin-dependent kinases. N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has also been found to inhibit the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has also been found to modulate the immune system by increasing the production of cytokines and activating immune cells. Additionally, N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in lab experiments is its high purity and stability. N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is its potential toxicity, which requires careful handling and use in lab experiments.

Future Directions

There are several future directions for the research on N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One potential direction is the development of N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide as a therapeutic agent for cancer and viral infections. Another direction is the investigation of the mechanism of action of N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide and its interaction with various enzymes and proteins involved in cell proliferation. Additionally, the use of N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in combination with other therapeutic agents may enhance its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide involves a multistep process that includes the reaction of 2-chloroaniline with phosgene, followed by the reaction of the resulting acid chloride with 3,4,5-trimethoxyaniline. The final step involves the condensation of the resulting amide with 4-aminobenzoyl chloride. This synthesis method has been optimized to produce high yields of N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide with high purity.

Scientific Research Applications

N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anticancer, antiviral, and antibacterial properties. N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been found to have antiviral activity against HIV-1 and hepatitis B virus. Furthermore, N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Product Name

N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

N-[4-[(2-chlorophenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21ClN2O5/c1-29-19-12-15(13-20(30-2)21(19)31-3)23(28)25-16-10-8-14(9-11-16)22(27)26-18-7-5-4-6-17(18)24/h4-13H,1-3H3,(H,25,28)(H,26,27)

InChI Key

RAAURBKSKIIFJQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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